molecular formula C15H13N3O3S B2746121 N-(4-chlorobenzyl)-4-morpholin-4-ylphthalazin-1-amine CAS No. 955769-24-1

N-(4-chlorobenzyl)-4-morpholin-4-ylphthalazin-1-amine

Cat. No. B2746121
CAS RN: 955769-24-1
M. Wt: 315.35
InChI Key: ULQJXDUMPOJEPN-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-4-morpholin-4-ylphthalazin-1-amine” is a complex organic compound. It contains a phthalazine group, which is a bicyclic compound made of two fused benzene and pyridazine rings. It also has a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The “4-chlorobenzyl” part refers to a benzyl group with a chlorine atom attached to the fourth carbon .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the presence of the amine group could make it reactive towards acids, while the chlorine atom might make it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Palladium-Catalyzed Dearomatization

One of the applications involves the palladium-catalyzed dearomatization reactions, where researchers have investigated the mechanisms of such reactions using morpholine derivatives. These studies are pivotal for understanding the formation of complex organic structures from simpler aromatic compounds, highlighting the potential of morpholine derivatives in facilitating these transformations (Xie, Zhang, & Lin, 2013).

Antibacterial Activity

Research on morpholine derivatives has also shown significant antibacterial properties. For example, the halogenated hydrocarbon amination reaction involving morpholine derivatives leads to compounds with notable antibacterial activity, demonstrating the potential of these compounds in medical applications (Cai Zhi, 2010).

Antimicrobial Activities

The synthesis and evaluation of morpholine derivatives have revealed their potential as antimicrobial agents. Studies have identified novel triazole derivatives incorporating morpholine that possess good to moderate activities against various microorganisms, suggesting their application in developing new antimicrobial drugs (Bektaş et al., 2007).

Dopamine D4 Receptor Ligands

In the pursuit of new antipsychotics, morpholine derivatives have been synthesized and analyzed for their selectivity towards the dopamine D4 receptor. These ligands may offer antipsychotic benefits without the extrapyramidal side effects associated with traditional treatments, showcasing the therapeutic potential of morpholine derivatives in neuropsychiatric disorders (Audouze, Nielsen, & Peters, 2004).

Pd-N-Heterocyclic Carbene Complexes

Morpholine and its derivatives are also involved in the synthesis and structural studies of Pd-N-heterocyclic carbene complexes. These complexes play a crucial role in catalysis, particularly in the Buchwald-Hartwig amination reaction, which is fundamental in the formation of C-N bonds in organic synthesis (Lewis et al., 2009).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with these compounds, bind with high affinity to multiple receptors . This suggests that these compounds may also interact with multiple targets, contributing to their biological activity.

Mode of Action

One of the compounds, 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1h-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1h-indole, has shown potent anticancer activity . This suggests that these compounds may interact with their targets to disrupt cell proliferation or survival, common mechanisms of action for anticancer drugs.

properties

IUPAC Name

3-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-12(14(20)18-6-7-22-15(18)16-9)17-13(19)10-4-3-5-11(8-10)21-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQJXDUMPOJEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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